![molecular formula C21H31NO3S B2838149 N-[2-(1-Adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide CAS No. 446028-51-9](/img/structure/B2838149.png)

N-[2-(1-Adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

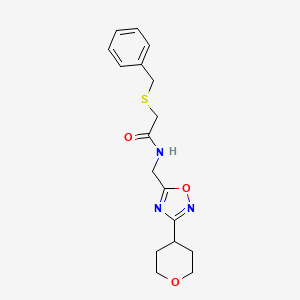

N-[2-(1-Adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide is involved in various chemical reactions and synthesis processes. For example, reactions of adamantylidene and phenylcarbene with sulfur substrates involve the formation of sulfur ylides, which are intermediates in the synthesis of sulfides (Romashin et al., 2003). Similarly, reductions with lithium in low molecular weight amines and ethylenediamine have been used for the debenzylation of compounds like 1-adamantane-p-toluenesulfonamide (Garst et al., 2000).

Polymeric Materials and Electrosynthesis

This compound has applications in the field of polymer chemistry. It has been used in the electrosynthesis of soluble polymers like poly(2-methoxy-5-alkoxy paraphenylenes), which have various industrial and scientific applications due to their solubility and electrical conductivities (Moustafid et al., 1991).

Host-Guest Chemistry

In host-guest chemistry, certain adamantyl derivatives are used to study the complexation behaviors with other molecules. For instance, adamantyl groups have been found to be unable to thread the cavity of pillar[5]arene, a cyclic compound used in host-guest studies (Ogoshi et al., 2008).

Medicinal Chemistry and Bioactivity

In medicinal chemistry, adamantane-containing compounds are synthesized for their potential therapeutic applications. For example, synthesis and bioactivity studies on new benzenesulfonamide derivatives have been conducted to explore their potential as inhibitors or therapeutic agents (Gul et al., 2016).

Catalysis and Chemical Protection

Adamantane derivatives are also used in catalysis. For instance, a removable water-soluble olefin metathesis catalyst utilizing adamantyl tethered ethylene glycol has been developed, showcasing the utility of these compounds in catalytic processes (Kim et al., 2018). Moreover, these compounds are used for the protection of ketones and aldehydes under basic conditions (Hassner et al., 2012).

Propiedades

IUPAC Name |

N-[2-(1-adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO3S/c1-14-6-15(2)20(16(3)7-14)26(23,24)22-4-5-25-21-11-17-8-18(12-21)10-19(9-17)13-21/h6-7,17-19,22H,4-5,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEJGDIROIYESH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-Adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2838068.png)

![4-methyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2838071.png)

![3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride](/img/structure/B2838074.png)

![Diethyl[4-(methylamino)butyl]amine](/img/structure/B2838075.png)

![methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2838077.png)

![N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B2838080.png)

![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2838081.png)

![N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2838083.png)

![1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2838087.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2838089.png)